Cas no 116653-28-2 (Busulfan-d)

Busulfan-d is a deuterated analog of Busulfan, a bifunctional alkylating agent used in chemotherapy. The incorporation of deuterium atoms enhances the metabolic stability of the molecule, potentially reducing the formation of reactive metabolites and improving pharmacokinetic profiles. This modification may lead to a more predictable therapeutic response and minimized interpatient variability. Busulfan-d is primarily utilized in research settings to study drug metabolism, deuterium isotope effects, and the optimization of alkylating agents. Its application supports the development of safer and more effective chemotherapeutic regimens by providing insights into metabolic pathways and toxicity mechanisms. The compound is of particular interest in preclinical and clinical pharmacology studies.
Busulfan-d structure
Busulfan-d structure
商品名:Busulfan-d
CAS番号:116653-28-2
MF:C6H6D8O6S2
メガワット:254.351
CID:132589
PubChem ID:45038480

Busulfan-d 化学的及び物理的性質

名前と識別子

    • 1,4-Butane-1,1,2,2,3,3,4,4-d8-diol,dimethanesulfonate (9CI)
    • BUSULFAN-D8 (TETRAMETHYLENE-D8)
    • Busulfan-d8
    • 1,4-Butanediol-d8-dimethanesulfonate Esters
    • Busulfex-d8
    • Busulphan-d8
    • CB-2041-d8
    • d8-butane-1,4-dimesylate
    • d8-butane-1,4-diol-1,4-dimethane sulfonate
    • GT-41-d8
    • Misulban-d8
    • Myleran-d8
    • Myleran-d
    • Busulfan-D8(tetramethylene)
    • Busulfan-d
    • J-003467
    • 4-(METHANESULFONYLOXY)(1,1,2,2,3,3,4,4-(2)H?)BUTYL METHANESULFONATE
    • HY-B0245S
    • 1,4-Butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate (9CI)
    • DTXSID80661835
    • (1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate
    • DA-61948
    • 4-(methanesulfonyloxy)(1,1,2,2,3,3,4,4-?H?)butyl methanesulfonate
    • (~2~H_8_)Butane-1,4-diyl dimethanesulfonate
    • D98636
    • AKOS030241600
    • CS-0128868
    • 116653-28-2
    • インチ: InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2
    • InChIKey: COVZYZSDYWQREU-SQUIKQQTSA-N
    • ほほえんだ: CS(OC(C(C(C(OS(=O)(C)=O)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])(=O)=O

計算された属性

  • せいみつぶんしりょう: 254.07300
  • どういたいしつりょう: 254.073
  • 同位体原子数: 8
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 7
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104A^2
  • 疎水性パラメータ計算基準値(XlogP): _0.5

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 112-1140C
  • ふってん: 464.0±28.0 °C at 760 mmHg
  • フラッシュポイント: 234.4±24.0 °C
  • 屈折率: 1.471
  • PSA: 103.50000
  • LogP: 1.88060
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

Busulfan-d 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B689902-5mg
Busulfan-d8
116653-28-2
5mg
$ 408.00 2023-04-18
TRC
B689902-10mg
Busulfan-d8
116653-28-2
10mg
$ 770.00 2023-09-08
TRC
B689902-25mg
Busulfan-d8
116653-28-2
25mg
$ 1717.00 2023-09-08
MedChemExpress
HY-B0245S-5mg
Busulfan-d
116653-28-2 ≥99.0%
5mg
¥3500 2024-04-20
eNovation Chemicals LLC
Y1259144-1mg
1,4-Butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate (9CI)
116653-28-2 99%D
1mg
$230 2025-02-20
1PlusChem
1P000DE7-1mg
1,4-Butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate (9CI)
116653-28-2 ≥99% deuterated forms (d1-d8)
1mg
$53.00 2025-02-18
MedChemExpress
HY-B0245S-1mg
Busulfan-d
116653-28-2 ≥99.0%
1mg
¥1100 2024-04-20
TRC
B689902-2.5mg
Busulfan-d8
116653-28-2
2.5mg
$ 224.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-217804-2.5 mg
Busulfan-d8,
116653-28-2
2.5 mg
¥2,933.00 2023-07-11
1PlusChem
1P000DE7-5mg
1,4-Butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate (9CI)
116653-28-2 ≥99% deuterated forms (d1-d8)
5mg
$242.00 2025-02-18

Busulfan-d 合成方法

Busulfan-d 関連文献

Busulfan-dに関する追加情報

Comprehensive Overview of Busulfan-d (CAS No. 116653-28-2): Applications and Research Insights

Busulfan-d, a deuterated analog of the well-known alkylating agent Busulfan, has garnered significant attention in pharmaceutical research due to its unique isotopic properties. With the CAS registry number 116653-28-2, this compound serves as an internal standard in mass spectrometry-based assays, enabling precise quantification of Busulfan in biological matrices. Researchers frequently search for "Busulfan-d pharmacokinetics" or "Busulfan-d stability studies," reflecting the growing demand for reliable analytical methods in therapeutic drug monitoring.

The deuterium substitution in Busulfan-d enhances its molecular weight without significantly altering its chemical behavior, making it ideal for isotope dilution techniques. This property addresses common user queries like "how does Busulfan-d improve assay accuracy" and "deuterated vs non-deuterated Busulfan comparison." Recent publications highlight its utility in optimizing pre-transplant conditioning regimens, particularly in studies tagged with "hematopoietic stem cell transplantation biomarkers."

Analytical chemists increasingly focus on "Busulfan-d synthesis pathways" and "116653-28-2 purity specifications" when developing GMP-compliant reference materials. The compound's role in addressing inter-patient variability – a hot topic in personalized medicine forums – is demonstrated through its application in establishing patient-specific dosing curves. Discussions around "LC-MS/MS method validation with Busulfan-d" frequently appear in chromatography communities, underscoring its importance in modern bioanalytical workflows.

Stability data for CAS 116653-28-2 reveals exceptional performance under various storage conditions, answering frequent search queries about "long-term Busulfan-d storage recommendations." Its physicochemical properties, including solubility profiles and partition coefficients, are extensively documented in pharmacopeial monographs. Researchers investigating "deuterium isotope effects in Busulfan analogs" particularly value these detailed specifications when designing metabolic stability assays.

The pharmaceutical industry's shift toward precision medicine has amplified interest in Busulfan-d's applications. Current studies tagged with "therapeutic drug monitoring innovations" frequently cite this compound as critical for achieving sub-ng/mL detection limits. Its use in pediatric oncology research – addressing search terms like "Busulfan-d in pediatric dosing optimization" – demonstrates expanding clinical applications beyond adult transplantation medicine.

Quality control laboratories prioritize inquiries about "116653-28-2 certification documentation" and "Busulfan-d batch-to-batch consistency," reflecting stringent regulatory requirements. The compound's NMR and IR spectral data, often searched as "Busulfan-d spectroscopic characterization," provide crucial identity confirmation parameters. These technical attributes support its inclusion in FDA-approved assay kits for Busulfan quantification.

Emerging research explores Busulfan-d's potential in novel drug delivery systems, responding to trending queries about "nanocarrier formulations with deuterated drugs." Its chemical stability under physiological conditions – a topic searched as "Busulfan-d plasma protein binding" – makes it valuable for extended-release formulation studies. These developments align with current industry focus on sustained-release oncology therapeutics.

Reference material producers extensively document "Busulfan-d solubility in organic solvents" to support analytical method development. The compound's role in addressing matrix effect challenges – frequently searched as "Busulfan-d for mass spec interference reduction" – highlights its importance in overcoming ionization suppression issues. Such applications are particularly relevant for laboratories transitioning to high-throughput screening platforms.

Recent patent filings containing "116653-28-2 derivative applications" indicate expanding intellectual property landscapes. Academic collaborations investigating "Busulfan-d in combination therapies" demonstrate its utility in synergistic treatment protocols. These developments respond to growing clinical interest in multimodal therapeutic approaches for complex oncological conditions.

The compound's isotopic purity – often queried as "Busulfan-d deuterium enrichment levels" – remains a critical quality attribute for research applications. Stability-indicating methods validated with CAS 116653-28-2 address regulatory requirements for "forced degradation studies of Busulfan formulations." Such methodologies support the development of more robust pharmaceutical products with extended shelf lives.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:116653-28-2)Busulfan-d
A987068
清らかである:99%
はかる:5mg
価格 ($):439.0